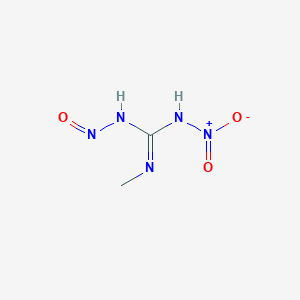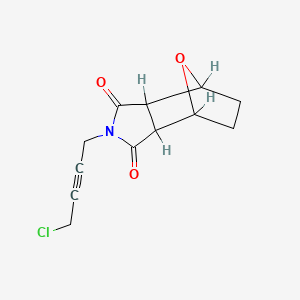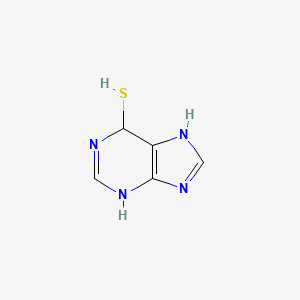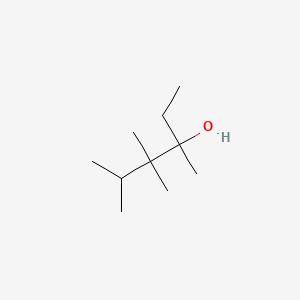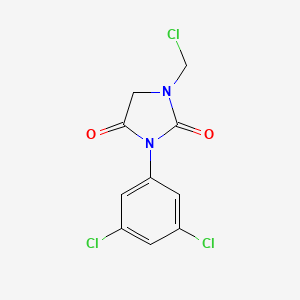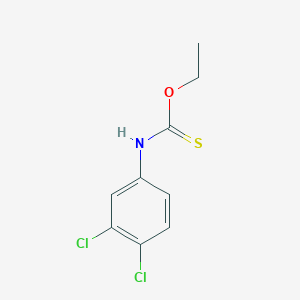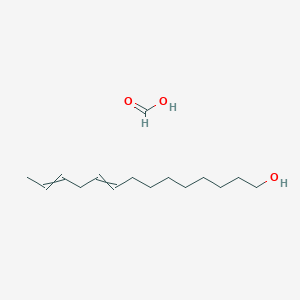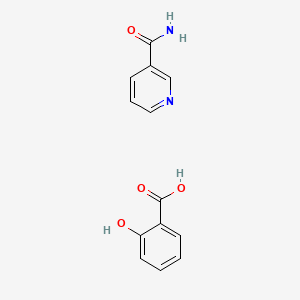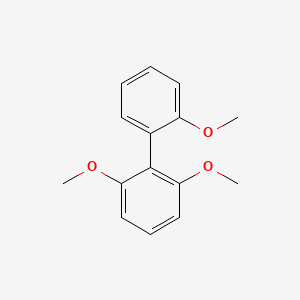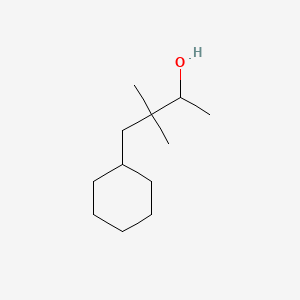
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one is an organic compound with the molecular formula C19H30O2 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to a phenyl ring, along with a dodecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylphenyl)dodecan-1-one typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable dodecanone derivative. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with the ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)dodecanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)dodecanol.
Substitution: Formation of 1-(2-Hydroxy-4-bromomethylphenyl)dodecan-1-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)dodecan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methylphenyl)dodecan-1-one: Similar structure but with the hydroxy and methyl groups in different positions.
1-(4-Hydroxy-3-methoxyphenyl)dodecan-1-one: Contains a methoxy group instead of a methyl group.
Dodecanoic acid derivatives: Various derivatives with different functional groups attached to the dodecanone chain.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72724-26-6 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-18(20)17-14-13-16(2)15-19(17)21/h13-15,21H,3-12H2,1-2H3 |
InChI Key |
WLPCNIQAWWSJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



